4-[(2-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime
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Overview
Description
“4-[(2-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime” is a chemical compound with the molecular formula C14H11ClN2O3S . It has a CAS number of 477852-28-1 .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 322.77 . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Enzyme Inhibition and Medicinal Chemistry
- A study demonstrated that compounds structurally related to 4-[(2-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime, specifically 4-Chloro-3-nitrobenzenesulfonamides, react with bis-electrophilic phenols to form [1,4]oxazepine-based primary sulfonamides. These compounds showed strong inhibition of human carbonic anhydrases, suggesting potential applications in medicinal chemistry (Sapegin et al., 2018).
Chemiluminescence and Oxidation Studies
- Research on similar sulfur-containing compounds revealed that sulfanyl-substituted dioxetanes undergo oxidation to produce light in certain conditions. This study provides insights into the potential use of these compounds in chemiluminescence applications (Watanabe et al., 2010).
Macrocyclic Compound Synthesis
- A reaction involving α,ω-dithiolates and specific nitroso chlorides, closely related to this compound, was studied for the synthesis of sulfur-containing macrocyclic compounds. This research opens avenues for the synthesis of novel macrocyclic structures (Gorshkov et al., 2010).
Polyimides and Material Science
- A study focused on the synthesis of transparent aromatic polyimides using derivatives that include thiophenyl-substituted benzidines. These materials, derived from compounds like this compound, demonstrated high refractive indices and thermomechanical stability, suggesting their application in material science (Tapaswi et al., 2015).
Organic Synthesis and Complex Formation
- Oximes, including those structurally related to the compound , have been used extensively in synthetic chemistry. They serve as intermediates in forming a variety of organic compounds and can complex with various metal salts. This versatility underscores their importance in organic synthesis and complex formation (Musaev et al., 2020).
Future Directions
Properties
IUPAC Name |
(NE)-N-[[4-[(2-chlorophenyl)methylsulfanyl]-3-nitrophenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c15-12-4-2-1-3-11(12)9-21-14-6-5-10(8-16-18)7-13(14)17(19)20/h1-8,18H,9H2/b16-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFGIHVYRFFJLK-LZYBPNLTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=C(C=C(C=C2)C=NO)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CSC2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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